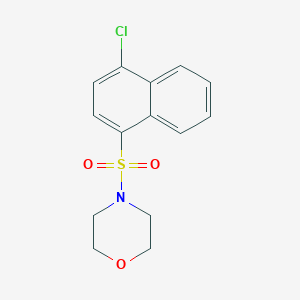

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine

Description

Properties

IUPAC Name |

4-(4-chloronaphthalen-1-yl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUNKQRXZJVTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloronaphthalene group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloronaphthalene group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

4-(4-Chloro-3-nitrophenyl)sulfonylmorpholine (CAS 22179-31-3)

- Structure : A benzene ring with chlorine (4-position), nitro (3-position), and sulfonylmorpholine groups.

- Molecular Formula : C₁₀H₁₁ClN₂O₅S.

- Molecular Weight : 306.723 g/mol.

- Key Properties : Density = 1.536 g/cm³; boiling point = 471.2°C.

- Comparison : The nitro group increases polarity and oxidative sensitivity compared to the naphthalene-based target compound. The benzene ring reduces steric bulk but lowers lipophilicity relative to naphthalene .

4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (CAS 608099-18-9)

- Structure : Oxazole core with 3-chlorophenyl and 4-chlorophenylsulfonyl substituents, linked to morpholine.

- Molecular Formula : C₁₉H₁₆Cl₂N₂O₄S.

- Molecular Weight : 439.3 g/mol.

- Key Properties : XLogP3 = 4.5; high complexity (618) due to the oxazole ring.

4-(4-Chlorophenyl)sulfanylmorpholine (CAS 106119-12-4)

- Structure : Thioether (sulfanyl) linkage between 4-chlorophenyl and morpholine.

- Molecular Formula: C₁₀H₁₂ClNOS.

- Molecular Weight : 229.726 g/mol.

- Key Properties : LogP = 2.617; PSA = 37.77 Ų.

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine

- Structure : Thiazole ring with 4-chlorophenyl and morpholine substituents.

- Molecular Formula : C₁₃H₁₃ClN₂OS.

- Key Properties: Not fully detailed, but thiazole’s nitrogen and sulfur atoms enhance hydrogen-bonding capacity.

- Comparison : Thiazole’s bioisosteric properties may confer antimicrobial or kinase-inhibitory activity, diverging from sulfonamide-based targets .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP/XLogP | Notable Properties |

|---|---|---|---|---|---|

| 4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine* | Not explicitly provided | ~340 (estimated) | Naphthalene, Cl, sulfonylmorpholine | High (est.) | High lipophilicity, aromatic stacking |

| 4-(4-Chloro-3-nitrophenyl)sulfonylmorpholine | C₁₀H₁₁ClN₂O₅S | 306.723 | Nitro, Cl, sulfonylmorpholine | N/A | Oxidative sensitivity, high density |

| 4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-oxazol-5-yl]morpholine | C₁₉H₁₆Cl₂N₂O₄S | 439.3 | Oxazole, dual Cl, sulfonylmorpholine | 4.5 | High complexity, heteroaromatic core |

| 4-(4-Chlorophenyl)sulfanylmorpholine | C₁₀H₁₂ClNOS | 229.726 | Thioether, Cl, morpholine | 2.617 | Lower oxidation state, moderate PSA |

*Estimated properties based on structural analogs.

Key Findings

Electronic Effects : Sulfonyl groups enhance electron withdrawal, increasing stability and reactivity in electrophilic substitutions compared to thioethers or thiazoles .

Lipophilicity : Naphthalene derivatives exhibit higher LogP values than benzene-based analogs, influencing membrane permeability and bioavailability .

Biological Relevance : Thiazole and oxazole cores are prevalent in drug discovery (e.g., antimicrobials), whereas sulfonamides target enzymes like carbonic anhydrases .

Synthetic Routes: Bromo-chloronaphthyl intermediates (e.g., 2-bromo-1-(4-chloronaphthalen-1-yl)ethanone, CAS 66728-55-0) suggest Suzuki couplings or nucleophilic substitutions as plausible synthetic pathways .

Biological Activity

4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group and a chloronaphthyl moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The chloronaphthyl group enhances binding affinity and specificity towards various biological targets.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can modulate receptor activity, influencing signaling pathways in cells.

Biological Targets

Research indicates that this compound interacts with multiple biological targets, including:

| Target Type | Specific Targets | Activity Type |

|---|---|---|

| Enzymes | Glycolate oxidase, various kinases | Inhibition |

| Receptors | G-protein coupled receptors (GPCRs) | Modulation |

| Transporters | Various neurotransmitter transporters | Inhibition |

Case Study 1: Glycolate Oxidase Inhibition

A study investigated the compound's effect on glycolate oxidase, an enzyme implicated in metabolic disorders. Results showed that this compound significantly inhibited enzyme activity in vitro, suggesting potential therapeutic applications for metabolic diseases.

Case Study 2: Anticancer Activity

In another research project, the compound was evaluated for anticancer properties. It demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study 3: Neurotransmitter Transporter Interaction

Research also indicated that this compound interacts with neurotransmitter transporters, leading to altered levels of serotonin and dopamine in neuronal cultures. This suggests potential applications in treating neuropsychiatric disorders.

Toxicological Profile

An assessment of the toxicological profile revealed moderate toxicity at high concentrations. Key findings include:

- Acute Toxicity: LD50 values were determined in animal models, showing significant effects at doses above 100 mg/kg.

- Chronic Exposure: Long-term exposure studies indicated potential organ-specific toxicity, particularly affecting the liver and kidneys.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.